molecular formula C8H5F3O3S B015630 4-(Trifluoromethylsulfonyl)benzaldehyde CAS No. 650-89-5

4-(Trifluoromethylsulfonyl)benzaldehyde

Cat. No.: B015630
CAS No.: 650-89-5
M. Wt: 238.19 g/mol
InChI Key: PQZFIZUQWVOSSF-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O3S It is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylsulfonyl)benzaldehyde typically involves the introduction of a trifluoromethylsulfonyl group to a benzaldehyde derivative. One common method involves the reaction of 4-formylbenzenesulfonyl chloride with trifluoromethylsulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylsulfonyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-(Trifluoromethylsulfonyl)benzoic acid

    Reduction: 4-(Trifluoromethylsulfonyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Trifluoromethylsulfonyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethylsulfonyl group is highly electronegative, which can influence the reactivity of the compound. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.

Comparison with Similar Compounds

4-(Trifluoromethylsulfonyl)benzaldehyde can be compared with other similar compounds, such as:

  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethylsulfonyl)benzoic acid
  • 4-(Trifluoromethylsulfonyl)benzyl alcohol

Uniqueness

The presence of the trifluoromethylsulfonyl group in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, which are not observed in its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(trifluoromethylsulfonyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZFIZUQWVOSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400299
Record name 4-(trifluoromethylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650-89-5
Record name 4-(trifluoromethylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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